molecular formula C14H16N2O3 B1380135 Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate CAS No. 1186225-86-4

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

Cat. No. B1380135
Key on ui cas rn: 1186225-86-4
M. Wt: 260.29 g/mol
InChI Key: KQFZJWQYXVMNHM-UHFFFAOYSA-N
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Patent
US09315456B2

Procedure details

Methyl 5[4-(benzenesulfonyl)-1-piperazinyl]benzofuran-2-carboxylate (30 g) was added to a solution of hydrobromic acid in acetic acid (180 ml) and 4-hydroxybenzoic acid (24 g). The resulting mixture was stirred for 5 minutes at 25-30° C., followed by heating the mixture to 80-85° C. and maintaining for 6 hours at the same temperature. The reaction mass was poured into methanolic HCl (1000 ml), followed by heating to reflux and then stirring for 6 hours under reflux. The resulting mass was cooled to 0-5° C. and then stirred for 1 hour at the same temperature. The separated solid was filtered and washed with chilled methanol (100 ml). The wet solid was added to methanolic HCl (500 ml) and then heated to reflux for 4 hours. The resulting mass was cooled to 0-5° C. and then stirred for 1 hour at the same temperature. The separated solid was filtered, washed with chilled methanol (100 ml) and then dried at 60-65° C. The resulting solid was added to toluene (500 ml) at 25-30° C., followed by purging ammonia gas slowly for 7 hours. After completion of the ammonia gas purging, the reaction mass was stirred for 15 minutes at 25-30° C. The resulting mass was filtered and the filtrate was distilled to produce 16 g of methyl 5-(1-piperazinyl)benzofuran-2-carboxylate (Purity by HPLC: 99.5%; Yield: 82.5%).
Name
Methyl 5[4-(benzenesulfonyl)-1-piperazinyl]benzofuran-2-carboxylate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(S([N:10]2[CH2:15][CH2:14][N:13]([C:16]3[CH:17]=[CH:18][C:19]4[O:23][C:22]([C:24]([O:26][CH3:27])=[O:25])=[CH:21][C:20]=4[CH:28]=3)[CH2:12][CH2:11]2)(=O)=O)C=CC=CC=1.Br.Cl>C(O)(=O)C.OC1C=CC(C(O)=O)=CC=1>[N:13]1([C:16]2[CH:17]=[CH:18][C:19]3[O:23][C:22]([C:24]([O:26][CH3:27])=[O:25])=[CH:21][C:20]=3[CH:28]=2)[CH2:12][CH2:11][NH:10][CH2:15][CH2:14]1

Inputs

Step One
Name
Methyl 5[4-(benzenesulfonyl)-1-piperazinyl]benzofuran-2-carboxylate
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1CCN(CC1)C=1C=CC2=C(C=C(O2)C(=O)OC)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
24 g
Type
solvent
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 5 minutes at 25-30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating the mixture to 80-85° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining for 6 hours at the same temperature
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirring for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mass was cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour at the same temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The separated solid was filtered
WASH
Type
WASH
Details
washed with chilled methanol (100 ml)
ADDITION
Type
ADDITION
Details
The wet solid was added to methanolic HCl (500 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mass was cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour at the same temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The separated solid was filtered
WASH
Type
WASH
Details
washed with chilled methanol (100 ml)
CUSTOM
Type
CUSTOM
Details
dried at 60-65° C
ADDITION
Type
ADDITION
Details
The resulting solid was added to toluene (500 ml) at 25-30° C.
CUSTOM
Type
CUSTOM
Details
by purging ammonia gas slowly for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
After completion of the ammonia gas purging
STIRRING
Type
STIRRING
Details
the reaction mass was stirred for 15 minutes at 25-30° C
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resulting mass was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1(CCNCC1)C=1C=CC2=C(C=C(O2)C(=O)OC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 82.5%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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